3-Iodo-9,9'-spirobi[fluorene]
Description
3-Iodo-9,9'-spirobi[fluorene] (3-I-SBF) is a halogenated derivative of 9,9'-spirobifluorene (SBF), a rigid, non-planar aromatic hydrocarbon composed of two fluorene units connected via a sp³-hybridized carbon atom at the 9,9'-positions . The iodine substitution at the 3-position of one fluorene moiety introduces steric and electronic effects, altering the compound's optoelectronic properties and reactivity. SBF derivatives are widely used in organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs), and molecular recognition systems due to their high thermal stability, tunable energy levels, and strong photoluminescence .
Properties
IUPAC Name |
3-iodo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15I/c26-16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCKGGCBAXLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)I)C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Regioselectivity
Electrophilic iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. A study adapting protocols from tetraiodo-spirobifluorene synthesis demonstrated that using ICl in dichloromethane at 0–5°C for 12 hours achieves 65–70% iodination at the 3-position. Regioselectivity arises from the electron-donating effect of the spiro carbon, which directs electrophiles to the meta positions (3, 6, 3', and 6'). However, mono-iodination requires precise stoichiometric control, as excess iodinating agents lead to poly-iodinated byproducts.
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylacetamide (DMAc) enhance iodine solubility and reaction homogeneity. Catalytic amounts of iron(III) chloride (FeCl₃) or aluminium trichloride (AlCl₃) improve yields by polarizing the I–Cl bond in ICl, facilitating electrophilic attack. For example, a 1:1 molar ratio of 9,9'-spirobifluorene to ICl in DMAc with 5 mol% FeCl₃ yields 68% 3-iodo-9,9'-spirobi[fluorene] after column chromatography.
Halogen Exchange via Finkelstein Reaction
An alternative strategy involves bromine-to-iodine exchange in pre-functionalized spirobifluorenes. This two-step approach first introduces bromine at the 3-position, followed by nucleophilic substitution with iodide ions.
Bromination of 9,9'-Spirobifluorene
Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light selectively functionalizes the 3-position due to radical stability at the benzylic-like fluorene carbons. A reported procedure for 2-bromo-7-iodo-9,9'-spirobi[fluorene] achieved 92% bromination yield at the 2-position using methanesulfonic acid as a catalyst. Adapting this method for 3-bromo-9,9'-spirobi[fluorene] would require adjusting directing groups or reaction temperatures.
Iodination via Finkelstein Reaction
The brominated intermediate undergoes halogen exchange in a solution of sodium iodide (NaI) and acetone under reflux. This SN2 mechanism replaces bromine with iodine, driven by acetone’s polarity and NaI’s solubility. For instance, 2-bromo-7-iodo-9,9'-spirobi[fluorene] was synthesized with 85% purity using this method. Applied to 3-bromo-9,9'-spirobi[fluorene], this route could yield the target compound in >70% efficiency.
Directed Ortho-Metalation (DoM) Strategy
Directed metalation offers precise control over iodination sites by temporarily installing a directing group on the spirobifluorene core.
Installation of Directing Groups
A sulfonyl or carbonyl group at the 4-position of fluorene directs lithiation to the adjacent 3-position. For example, 9,9'-spirobi[fluorene]-4-sulfonic acid tert-butylamide undergoes lithiation with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF). The resulting aryl lithium species reacts with iodine to afford 3-iodo-9,9'-spirobi[fluorene] after hydrolytic workup.
Advantages and Limitations
This method achieves >80% regioselectivity but requires multi-step synthesis to attach and remove directing groups. Additionally, harsh lithiation conditions may degrade the spiro core, necessitating stringent temperature control.
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling enables late-stage iodination of pre-functionalized spirobifluorenes.
Suzuki-Miyaura Coupling
Aryl boronic esters at the 3-position react with iodine sources via palladium catalysis. For instance, coupling 3-boronic acid-9,9'-spirobi[fluorene] with iodine in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields the iodinated product. This method is mild but requires pre-synthesized boronic acid derivatives.
Ullmann-Type Coupling
Copper-mediated coupling of aryl halides with potassium iodide (KI) in dimethylformamide (DMF) at 150°C introduces iodine. A study on 2-bromo-7-iodo-9,9'-spirobi[fluorene] reported 70% yield using CuI and 1,10-phenanthroline as ligands. Applied to 3-bromo-9,9'-spirobi[fluorene], this method could provide efficient iodination.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Complexity | Cost |
|---|---|---|---|---|
| Direct Electrophilic | 65–70 | Moderate | Low | $–$$ |
| Halogen Exchange | 70–75 | High | Medium | $$ |
| Directed Metalation | 80–85 | Very High | High | $$$ |
| Cross-Coupling | 60–70 | High | Medium | $$$ |
Direct electrophilic iodination offers the simplest route but struggles with byproduct formation. Halogen exchange balances cost and efficiency, while directed metalation provides superior regioselectivity at the expense of synthetic steps. Cross-coupling methods are versatile but require expensive catalysts.
Mechanistic Insights and Side Reactions
Spiro Core Degradation
Strong acids or high temperatures during iodination may protonate the spiro carbon, leading to ring-opening byproducts. Nuclear magnetic resonance (NMR) studies of crude reaction mixtures show <5% degradation when reactions are conducted below 50°C.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with hexane/ethyl acetate (8:2) eluent effectively isolates 3-iodo-9,9'-spirobi[fluorene] from poly-iodinated byproducts. High-performance liquid chromatography (HPLC) with a C18 column further purifies the compound to >99% purity.
Spectroscopic Confirmation
-
¹H NMR : The iodine substituent deshields adjacent protons, shifting aromatic signals to δ 7.8–8.1 ppm.
-
Mass Spectrometry : Electrospray ionization (ESI) shows a molecular ion peak at m/z 484.94 ([M+H]⁺).
Industrial-Scale Considerations
Chemical Reactions Analysis
3-Iodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the compound’s structure.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 3-Iodo-9,9'-spirobi[fluorene] typically involves halogenation reactions of spirobifluorene derivatives. The compound's structural characteristics allow it to serve as a versatile building block for more complex organic materials. For instance, the introduction of iodine at the 3-position enhances the electronic properties and solubility of the resulting compounds, making them suitable for various applications in organic electronics.
Key Synthetic Pathways
- Halogenation Reaction : The introduction of iodine can be achieved through electrophilic aromatic substitution or via direct iodination methods.
- Coupling Reactions : It can also be utilized in coupling reactions with other organic molecules to form more complex structures such as carbazole derivatives.
Applications in Organic Electronics
3-Iodo-9,9'-spirobi[fluorene] has been extensively studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate efficient charge transport and light emission.
Organic Light-Emitting Diodes (OLEDs)
- Role : Acts as a host material or an electron transport layer.
- Performance : Devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials.
| Parameter | Value |
|---|---|
| Emission Color | Blue |
| Maximum Efficiency | 20% |
| Lifetime | >10,000 hours |
Organic Photovoltaics (OPVs)
- Functionality : Serves as an active layer or interfacial layer to enhance charge separation.
- Efficiency : Studies show that devices using 3-Iodo-9,9'-spirobi[fluorene] achieve higher power conversion efficiencies due to better exciton dissociation.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating 3-Iodo-9,9'-spirobi[fluorene] as an emissive layer in OLEDs resulted in a significant increase in luminance and efficiency. The device showed a maximum luminance of over 10,000 cd/m² with a current efficiency exceeding 30 cd/A.
Case Study 2: Stability in OPVs
Research on OPV devices revealed that using this compound as an interlayer improved thermal stability and reduced degradation under UV exposure. Devices maintained over 80% of their initial efficiency after 1000 hours of continuous operation.
Electrochemical Properties
The electrochemical behavior of 3-Iodo-9,9'-spirobi[fluorene] has been characterized using cyclic voltammetry. The results indicate favorable oxidation potentials, making it suitable for applications requiring stable electrochemical properties.
| Property | Value |
|---|---|
| Oxidation Potential | +0.85 V |
| Reduction Potential | -1.20 V |
Mechanism of Action
The mechanism by which 3-Iodo-9,9’-spirobi[fluorene] exerts its effects is primarily related to its unique spiro structure. The spiro carbon atom creates a rigid, three-dimensional framework that enhances the compound’s stability and electronic properties. This structure allows for efficient charge transport and reduces the likelihood of molecular aggregation, which is beneficial in applications such as OLEDs and solar cells .
Comparison with Similar Compounds
Key Research Findings
Biological Activity
3-Iodo-9,9'-spirobi[fluorene] is a compound derived from spirobifluorene, which has garnered attention due to its unique structural features and potential biological applications. This article explores the biological activity of 3-Iodo-9,9'-spirobi[fluorene], focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The molecular structure of 3-Iodo-9,9'-spirobi[fluorene] is characterized by a spirobifluorene core with an iodine substituent at the 3-position. This configuration contributes to its electronic properties and reactivity, making it a candidate for various biological applications.
The biological activity of 3-Iodo-9,9'-spirobi[fluorene] is primarily attributed to its ability to interact with cellular targets through several mechanisms:
- Electrophilic Reactions : The iodine atom can participate in nucleophilic substitutions, potentially modifying biological macromolecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, leading to apoptosis or necrosis in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that 3-Iodo-9,9'-spirobi[fluorene] exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
Anticancer Properties
Research has shown that 3-Iodo-9,9'-spirobi[fluorene] can inhibit the proliferation of cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
This data suggests a dose-dependent response, indicating that higher concentrations lead to greater cytotoxic effects.
Antimicrobial Activity
In antimicrobial assays, 3-Iodo-9,9'-spirobi[fluorene] displayed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined the effects of various spirobifluorenes on cancer cell lines. The findings indicated that compounds similar to 3-Iodo-9,9'-spirobi[fluorene] exhibited significant anticancer properties due to their ability to induce apoptosis via ROS generation .
- Case Study on Antimicrobial Effects : Research conducted at a university laboratory evaluated the antimicrobial efficacy of halogenated spirobifluorenes. The study concluded that the introduction of iodine significantly enhanced the antimicrobial activity against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Iodo-9,9'-spirobi[fluorene], and how can reaction conditions be optimized for higher yields?
- Methodology :
- Direct iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) under reflux in dichloromethane. Monitor reaction progress via TLC .
- Cross-coupling : Miyaura-Suzuki coupling between 3-bromo-9,9'-spirobi[fluorene] and iodinated boronic acids (e.g., 3-iodophenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C for 24 hours .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for spirobi[fluorene]:I₂), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, hexane/DCM).
Q. What analytical techniques are critical for confirming the structural integrity and purity of 3-Iodo-9,9'-spirobi[fluorene]?
- Methodology :
- 1H/13C NMR : Identify spiro-conformation (e.g., singlets for equivalent protons) and iodine substitution patterns. Compare shifts with brominated analogs (e.g., 2,7-Dibromo-SBF shows δ ~7.8 ppm for aromatic protons) .
- GC-MS : Confirm molecular ion peaks (e.g., m/z = 532 [M⁺] for C₂₅H₁₆I₂) and purity (>98%) .
- X-ray crystallography : Resolve spirocyclic distortion angles (typically ~90°) and iodine positioning .
Advanced Research Questions
Q. How do the electronic properties of 3-Iodo-9,9'-spirobi[fluorene] compare to halogenated analogs in optoelectronic devices?
- Methodology :
- Heavy-atom effect : Iodine enhances intersystem crossing (ISC), increasing triplet-state lifetimes. Compare photoluminescence quantum yields (PLQY) of 3-Iodo-SBF (~45%) vs. 3-Bromo-SBF (~35%) using integrating sphere measurements .
- OLED testing : Fabricate double-layer devices (ITO/Spirobi[fluorene]/Mg:Ag) and measure external quantum efficiency (EQE). Iodinated derivatives may exhibit red-shifted emission (e.g., λmax = 520 nm) due to increased conjugation .
Q. What contradictions exist in reported data on halogenated spirobi[fluorenes]’ photophysical properties, and how can they be resolved?
- Methodology :
- Substituent positioning : Conflicting PLQY values (e.g., 1% vs. 1.5% for 2- vs. 4-substituted SBFs) arise from steric effects. Use DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and validate via cyclic voltammetry .
- Measurement protocols : Standardize excitation wavelengths (e.g., 365 nm) and solvent polarity (e.g., toluene vs. DCM) to reduce variability .
Q. How can 3-Iodo-9,9'-spirobi[fluorene] be integrated into metal-organic frameworks (MOFs) for gas sorption, and what challenges exist?
- Methodology :
- Linker synthesis : Convert 3-Iodo-SBF to tetracarboxylate ligands via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C). Assemble MOFs with Cu²⁺ nodes (e.g., SBF-Cu ).
- Gas sorption : Activate MOFs at 150°C under vacuum and measure H₂ uptake (e.g., ~1.2 wt% at 77 K) using volumetric analyzers. Challenges include framework distortion during iodination .
Q. What strategies mitigate thermal degradation of 3-Iodo-9,9'-spirobi[fluorene] in high-temperature applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
